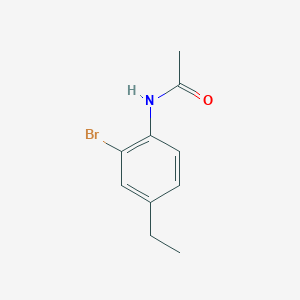

N-(2-bromo-4-ethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKZJEMLPQRKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292995 | |

| Record name | N-(2-bromo-4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90868-93-2 | |

| Record name | NSC86676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromo-4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nuclear Magnetic Resonance Nmr Spectroscopy:

Detailed experimental data for ¹H NMR, ¹³C NMR, and two-dimensional NMR (such as COSY, HMQC, HMBC) for N-(2-bromo-4-ethylphenyl)acetamide could not be located in publicly accessible scientific literature or databases. This information is essential for the mapping of the proton chemical environment, analysis of the carbon skeleton, and the assignment of atomic connectivity within the molecule. Without this data, a valid and verifiable structural elucidation as requested cannot be performed.

Vibrational Spectroscopy:

Similarly, specific Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for N-(2-bromo-4-ethylphenyl)acetamide are not publicly available. This data is necessary for the identification of functional groups and the analysis of molecular vibrations, which are key components of the required spectroscopic characterization.

Although information on related compounds is available, it is not scientifically sound to extrapolate this data to generate a detailed and accurate analysis for the specific compound . The subtle differences in the chemical structure of this compound would lead to unique spectroscopic fingerprints.

Due to the lack of publicly available, verifiable experimental data, it is not possible to construct the requested scientific article with the required level of detail and accuracy.

Chemical Reactivity and Mechanistic Pathways of N 2 Bromo 4 Ethylphenyl Acetamide

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, making N-(2-bromo-4-ethylphenyl)acetamide a valuable intermediate in the synthesis of more complex molecules.

Detailed Mechanistic Studies of Substitution (e.g., S_NAr, S_N1)

Nucleophilic aromatic substitution (S_NAr) is the most probable pathway for the substitution of the bromine atom in this compound. The S_N1 mechanism is highly unlikely for aryl halides as it would involve the formation of a very unstable aryl cation.

Scope and Reactivity of Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A variety of nucleophiles can be employed to displace the bromine atom, often facilitated by transition metal catalysts, most notably palladium. These catalyzed cross-coupling reactions have become standard methods in modern organic synthesis for their efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (such as a boronic acid or ester) as the nucleophile in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a strong base.

Sonogashira Coupling: This method involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a carbon-carbon triple bond.

The following table summarizes the scope of these reactions with this compound:

| Reaction Name | Nucleophile | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | N-(2-aryl-4-ethylphenyl)acetamide |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Strong Base (e.g., NaOtBu) | N-(2-(dialkylamino)-4-ethylphenyl)acetamide |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | N-(2-(alkynyl)-4-ethylphenyl)acetamide |

Transformations of the Acetamide (B32628) Moiety

The acetamide group is another reactive center in the molecule, susceptible to both hydrolysis and reduction.

Hydrolysis under Acidic and Basic Conditions.google.com

The amide bond of the acetamide group can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-bromo-4-ethylaniline (B2476837). google.com

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of acetic acid lead to the formation of the corresponding anilinium ion, which is then deprotonated to give 2-bromo-4-ethylaniline.

Basic Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. However, the subsequent deprotonation of the carboxylic acid formed drives the reaction to completion, ultimately yielding 2-bromo-4-ethylaniline and an acetate (B1210297) salt after an acidic workup. A patent for the synthesis of 4-bromo-2-methylaniline (B145978) describes a similar hydrolysis step for N-(4-bromo-2-methylphenyl) acetamide using concentrated hydrochloric acid in dioxane. google.com

| Condition | Reagents | Product |

| Acidic Hydrolysis | Concentrated HCl, Dioxane | 2-bromo-4-ethylaniline hydrochloride |

| Basic Hydrolysis | NaOH, H₂O | 2-bromo-4-ethylaniline |

Reduction of the Carbonyl Group to Amine Derivatives

The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding secondary amine, N-(2-bromo-4-ethylphenyl)ethanamine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species. A subsequent elimination of an oxygen-aluminum complex generates a highly reactive iminium ion. A second hydride transfer to the iminium ion then yields the final secondary amine product after an aqueous workup.

| Reaction | Reagent | Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(2-bromo-4-ethylphenyl)ethanamine |

Reactions Involving the Ethyl Substituent on the Phenyl Ring

The ethyl group attached to the phenyl ring is generally less reactive compared to the other functional groups in the molecule. Under typical organic synthesis conditions, it remains inert. However, under more forcing conditions, the benzylic protons of the ethyl group can be susceptible to radical substitution or oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can oxidize the ethyl group to a carboxylic acid, forming 3-bromo-5-acetamidobenzoic acid. This reaction proceeds via a benzylic radical intermediate.

Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

The ethyl group attached to the phenyl ring of this compound can undergo oxidation to form a carboxylic acid derivative. This transformation typically requires a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction proceeds through the benzylic position, which is activated by the aromatic ring. The resulting product would be N-(2-bromo-4-carboxyphenyl)acetamide. The acetamido group is generally stable under these conditions, although harsh reaction conditions could potentially lead to its hydrolysis.

Electrophilic Aromatic Substitution on the Ethylphenyl Ring

Directing Effects and Reactivity Modulation by Existing Substituents

The ethylphenyl ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution reactions: the ethyl group, the bromo group, and the acetamido group.

Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Bromo Group: Halogens are deactivating groups but are also ortho, para-directors. uci.edu They withdraw electron density from the ring through their inductive effect, but their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Acetamido Group: The acetamido group is a moderately activating and an ortho, para-director. Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring via resonance.

Considering the positions of the existing substituents on this compound (bromo at C2, ethyl at C4, and acetamido at C1), the directing effects can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Acetamido | C1 | Activating | ortho, para |

| Bromo | C2 | Deactivating | ortho, para |

| Ethyl | C4 | Activating | ortho, para |

The positions ortho to the acetamido group are C2 and C6. The position para is C4. The positions ortho to the bromo group are C1 and C3. The position para is C5. The positions ortho to the ethyl group are C3 and C5. The position para is C1.

The combined directing effects suggest that electrophilic substitution is most likely to occur at the C5 position, which is ortho to the activating ethyl group and meta to the deactivating bromo group. The C3 position is also a possibility, being ortho to the ethyl group and ortho to the bromo group. However, steric hindrance from the adjacent bromo group might disfavor substitution at this position. The C6 position is ortho to the acetamido group but is also sterically hindered by the adjacent bromo group. Therefore, the C5 position is the most probable site for electrophilic attack.

Rearrangement Reactions

While specific examples of rearrangement reactions involving this compound are not extensively documented, analogous structures suggest the potential for certain types of rearrangements. For instance, the Smiles rearrangement could theoretically occur under appropriate conditions. This intramolecular nucleophilic aromatic substitution would involve the acetamido group acting as the nucleophile and the phenyl ring as the aromatic system. However, the presence of the bromo and ethyl substituents would influence the feasibility and outcome of such a reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.net this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or vinyl-substituted products, respectively. The reaction is typically carried out in the presence of a base and a palladium catalyst with phosphine (B1218219) ligands. nih.gov

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene. mdpi.comyoutube.com This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. The reaction conditions usually involve a palladium catalyst, a base, and often a phosphine ligand. researchgate.net

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding alkynylated product. libretexts.orgrsc.orgnih.gov

The general conditions for these reactions are summarized in the table below:

| Reaction | Coupling Partner | Catalyst | Co-catalyst/Base |

| Suzuki | Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene | Pd(0) or Pd(II) complex | Base (e.g., Et₃N) |

| Sonogashira | Terminal alkyne | Pd(0) complex | Cu(I) salt, Base (e.g., amine) |

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for experimental spectroscopic data for the chemical compound this compound have not yielded the specific information required to generate the requested detailed article. While database entries and vendor information confirm the existence of this compound, the crucial experimental data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are not available in the public domain.

Spectroscopic Characterization and Structural Elucidation of N 2 Bromo 4 Ethylphenyl Acetamide

Vibrational Spectroscopy for Functional Group and Molecular Vibrations

Detailed Vibrational Assignment and Potential Energy Distribution Analysis

A thorough search of scientific databases and literature reveals no specific studies on the detailed vibrational assignment and Potential Energy Distribution (PED) analysis of N-(2-bromo-4-ethylphenyl)acetamide. While the infrared and Raman spectra of related acetamide (B32628) derivatives have been studied to assign vibrational modes, such an analysis is not available for this specific compound. researchgate.net A complete understanding of its vibrational properties would require experimental spectroscopic data (FT-IR and Raman) coupled with theoretical calculations, such as Density Functional Theory (DFT), to perform a comprehensive PED analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Confirmation

There are no published mass spectra or detailed fragmentation pattern analyses specifically for this compound. The study of its fragmentation pathways via techniques like electron ionization (EI) or collision-induced dissociation (CID) would be invaluable for confirming the connectivity of the bromo, ethyl, and acetamido groups on the phenyl ring. Analysis of related bromo-substituted acetanilides suggests that characteristic cleavages would likely involve the amide linkage and loss of bromine, but specific data for the target molecule is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound, which would detail its electronic transitions, is not available in the public domain. Such a spectrum would reveal the wavelengths of maximum absorption (λmax) and provide insights into the π-electron system of the substituted aromatic ring and the influence of the substituents on the electronic structure.

X-ray Crystallography for Solid-State Molecular Conformation

Single-Crystal X-ray Diffraction Analysis

A definitive determination of the solid-state molecular conformation of this compound through single-crystal X-ray diffraction has not been reported. Crystal structures for related compounds, such as 2-bromo-N-(4-bromophenyl)acetamide researchgate.net and a polymorph of N-(4-bromophenyl)acetamide researchgate.net, have been elucidated. These studies reveal details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. However, the specific arrangement of atoms and molecules in the crystal lattice of this compound, including the dihedral angles between the phenyl ring and the acetamide group, remains unknown.

Intermolecular Interactions in the Crystal Lattice

The crystal packing of N-aryl acetamides is typically dominated by a network of hydrogen bonds, with contributions from other weak interactions. For this compound, it is anticipated that the molecules will be linked into supramolecular structures primarily through N–H···O hydrogen bonds.

In analogous compounds like 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked by N–H···O hydrogen bonds, forming chains within the crystal lattice. nih.govresearchgate.net This primary interaction involves the amide hydrogen atom acting as a donor and the carbonyl oxygen atom of an adjacent molecule acting as an acceptor. A similar arrangement is observed in a polymorph of N-(4-bromophenyl)acetamide, where N–H···O hydrogen bonds also result in the formation of molecular chains. researchgate.net

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. Although not explicitly detailed in the provided abstracts for the closest analogues, halogen bonding is a recognized directional interaction that can influence crystal packing. In some structures, intramolecular N–H···Br hydrogen bonds have also been observed, which can affect the molecular conformation. nih.gov

A summary of typical hydrogen bond geometries found in a related compound, 2-bromo-N-(4-bromophenyl)acetamide, is presented below. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

Data for 2-bromo-N-(4-bromophenyl)acetamide nih.gov

Conformational Analysis and Dihedral Angles in the Crystalline State

The conformation of N-aryl acetamides in the solid state is characterized by the relative orientations of the phenyl ring and the acetamide group. The planarity of the molecule and the torsion angles involving the amide linkage are key features.

In related structures, such as 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N–H bond is reported to be anti to the carbonyl (C=O) bond in the side chain. nih.govresearchgate.net This anti-periplanar arrangement is a common feature in N-aromatic amides. nih.govresearchgate.net A similar anti conformation of the N-H bond relative to the C=O bond is seen in 2,2,2-tribromo-N-(4-methylphenyl)acetamide. nih.gov

The dihedral angle between the phenyl ring and the amide group plane is a critical parameter. For instance, in a related chloro-substituted acetanilide, the acetamido group is twisted out of the plane of the phenyl ring by 28.87 (5)°. This twist is indicative of the steric hindrance and electronic effects of the substituents on the aromatic ring. For this compound, the presence of a bromine atom and an ethyl group ortho and para to the acetamido group, respectively, will influence this dihedral angle. The asymmetric unit of 2,2,2-tribromo-N-(4-methylphenyl)acetamide contains two independent molecules that differ in the orientation of the tribromo group, highlighting how crystal packing can influence molecular conformation. nih.gov

While specific dihedral angles for this compound are not available, the analysis of related compounds suggests a non-planar conformation with a distinct twist between the aromatic ring and the amide side chain.

Computational and Theoretical Chemistry Studies of N 2 Bromo 4 Ethylphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT), particularly using hybrid functionals such as B3LYP, are frequently employed for their balance of accuracy and computational efficiency in studying molecules of this size. These calculations provide a microscopic view of the molecular world.

Geometry Optimization and Energetic Stability of Conformers

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like N-(2-bromo-4-ethylphenyl)acetamide, multiple conformers may exist due to rotation around single bonds, primarily the C-N bond of the acetamide (B32628) group and the C-C bonds of the ethyl substituent.

Theoretical calculations would involve performing a potential energy surface scan by systematically rotating these bonds to identify all possible energy minima. Each of these minima corresponds to a stable conformer. A full geometry optimization is then carried out from each of these points, typically using a basis set like 6-311++G(d,p), to find the exact lowest energy structure.

The relative energies of these conformers are crucial for understanding the molecule's behavior at room temperature, as the population of each conformer is governed by the Boltzmann distribution. The conformer with the absolute lowest energy is the most abundant. For similar acetanilides, the planarity between the phenyl ring and the amide group is a key factor, though steric hindrance from the ortho-bromo substituent would likely force the acetamide group to twist out of the plane of the phenyl ring to achieve maximum stability.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, as specific experimental or computational data for this exact molecule is not publicly available.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~45° | 0.00 |

| 2 | ~135° | 1.25 |

| 3 | ~-45° | 0.00 |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a vital role in chemical reactions. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity. A smaller gap indicates a molecule that is more easily polarized and therefore more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the carbonyl group and the phenyl ring. The presence of the bromine atom would also influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Orbital Energies This table presents typical values for similar aromatic amides and is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)).

For this compound, significant charge transfer interactions are expected. A key interaction would be the delocalization of the lone pair electrons from the nitrogen atom (nN) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance and contributes to the planar character of the amide bond. Other significant interactions would include delocalization from the phenyl ring's π orbitals to adjacent antibonding orbitals. NBO analysis also confirms the hybridization of atoms, such as the sp2 character of the carbonyl carbon and the nitrogen atom.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electronic density on the surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis, performed using DFT methods, calculates the frequencies and intensities of the fundamental modes of vibration. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental infrared (IR) and Raman spectra.

This comparison is crucial for the confident assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. The calculated spectrum serves as a powerful guide for interpreting experimental data and confirming the molecular structure.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative) This table shows a hypothetical comparison for key functional groups. Experimental data is required for a real analysis.

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|---|

| N-H Stretch | 3450 | 3312 | ~3300 | Amide N-H |

| C=O Stretch | 1725 | 1656 | ~1660 | Amide I band |

| C-N Stretch | 1380 | 1325 | ~1320 | Amide C-N |

Thermodynamic Properties Calculation at Varying Temperatures

The calculation of thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) at different temperatures is fundamental to understanding the stability and behavior of a compound under various thermal conditions. These properties are typically determined using quantum chemical calculations, most notably through Density Functional Theory (DFT).

The process involves first optimizing the molecular geometry of the compound to find its lowest energy conformation. Following this, vibrational frequency analysis is performed. The calculated vibrational frequencies are then used to compute the thermodynamic functions based on statistical mechanics principles. The relationships between these properties and temperature can be established and are crucial for predicting reaction equilibria and kinetics.

While specific thermodynamic data for this compound is not published, the following table illustrates the format and type of data that would be generated from such a computational study, based on general knowledge of similar organic molecules.

Table 1: Illustrative Thermodynamic Properties for a Molecule Similar to this compound (Note: This data is for illustrative purposes and does not represent this compound)

| Temperature (K) | Heat Capacity, Cv (J·mol⁻¹·K⁻¹) | Entropy, S (J·mol⁻¹·K⁻¹) | Enthalpy, H (kJ·mol⁻¹) |

|---|---|---|---|

| 298.15 | 150.5 | 350.2 | 25.1 |

| 400 | 185.3 | 405.8 | 42.3 |

| 500 | 215.7 | 455.1 | 62.7 |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are instrumental in predicting the NLO response of new molecules. nih.gov The key NLO properties calculated are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

A large value for the first-order hyperpolarizability (β) suggests that a molecule has significant potential as an NLO material. nih.gov These calculations are sensitive to the chosen DFT functional and basis set. For a molecule like this compound, the presence of a donor group (ethyl) and an acceptor group (acetamide), along with a π-conjugated system (the phenyl ring), could lead to intramolecular charge transfer, a key factor for a high NLO response. The bromine atom can also influence the electronic properties through its electron-withdrawing nature and large size.

Studies on other organic molecules show that structural modifications, such as altering donor/acceptor groups, can significantly tune the NLO response. nih.gov For this compound, a theoretical study would calculate these properties to assess its potential for NLO applications.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comacs.org This method defines the space a molecule occupies in a crystal and maps various properties onto this surface, providing insights into how molecules pack together.

The analysis generates several key plots:

d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds or other close contacts that are shorter than the van der Waals radii, while blue regions represent longer contacts. mdpi.com

For this compound, a Hirshfeld analysis would reveal the nature and extent of interactions such as N-H···O hydrogen bonds, which are common in acetamides, as well as potential C-H···π, Br···H, or Br···Br contacts that stabilize the crystal structure. mdpi.comresearchgate.net Understanding these interactions is crucial for predicting polymorphism and other solid-state properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govnih.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the protein target. The ligand structure is typically optimized for its lowest energy state.

Using a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the active site of the protein. nih.govnih.gov

Scoring the poses to estimate the binding affinity (often given in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

While no specific molecular docking studies have been published for this compound, research on similar scaffolds often investigates interactions with targets like enzymes or cellular receptors. nih.govnih.gov For example, docking studies on other phenylacetamide derivatives have explored their potential as antidepressant agents by modeling their interaction with specific protein targets. nih.gov A theoretical docking study of this compound would identify key interactions, such as hydrogen bonds between the amide group and polar residues in a protein's active site, or hydrophobic interactions involving the ethylphenyl group. nih.gov

Design, Synthesis, and Structural Reactivity Relationships of N 2 Bromo 4 Ethylphenyl Acetamide Derivatives and Analogues

Principles of Molecular Design for Functional Tuning

Molecular design for functional tuning of N-(2-bromo-4-ethylphenyl)acetamide involves two primary strategies: systematic substitution on the phenyl ring and modifications of the acetamide (B32628) moiety. These approaches allow for a nuanced manipulation of the molecule's electronic and steric properties.

The phenyl ring of this compound offers multiple positions for substitution, allowing for the introduction of various functional groups that can significantly alter the compound's properties. The existing bromo and ethyl groups already establish a specific electronic and steric environment. Further substitutions can be strategically planned to enhance or modify these characteristics.

Commonly explored substitutions include:

Alkyl Groups: Introducing additional alkyl groups, such as methyl or propyl, can increase lipophilicity and steric bulk. For instance, the synthesis of related compounds like N-(2-bromo-4-methylphenyl)acetamide highlights the focus on alkyl substitutions. ontosight.ai

Halogen Groups: The introduction of other halogens (e.g., chloro, fluoro) can modulate the electronic nature of the aromatic ring through inductive and resonance effects. Studies on compounds like 2-bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide provide insight into the structural impact of dihalogenated phenylacetamides. nih.govresearchgate.net

Nitro Groups: The strong electron-withdrawing nature of a nitro group can significantly impact the reactivity of the phenyl ring and the acidity of the N-H proton in the acetamide group.

These systematic substitutions allow for the fine-tuning of properties such as solubility, crystal packing, and interaction with biological targets. The table below illustrates examples of such substitutions on the core phenylacetamide structure.

| Substitution Pattern | Precursor | Resulting Compound Class | Reference |

| Additional Halogen (Br) at para-position | 4-bromoaniline | N-(4-bromophenyl)acetamides | researchgate.net |

| Methyl group instead of Ethyl | 2-bromo-4-methylaniline | N-(2-bromo-4-methylphenyl)acetamides | ontosight.ai |

The acetamide group is a critical site for modification, offering opportunities to alter the compound's hydrogen bonding capacity, steric profile, and reactivity.

Key modifications include:

N-Alkylation: Replacing the hydrogen on the amide nitrogen with an alkyl group eliminates the hydrogen bond donor capability and introduces steric hindrance around the amide bond. This can influence the compound's conformation and intermolecular interactions.

Varying the Acyl Chain: The acetyl group (CH₃CO) can be replaced with other acyl groups. Lengthening the alkyl chain (e.g., propanoyl, butanoyl) can increase lipophilicity. Introducing unsaturation or functional groups into the acyl chain can provide new reactive handles or interaction sites. For example, replacing the acetyl group with a haloacetyl group, such as in 2-bromo-N-(4-bromophenyl)acetamide, introduces a reactive site for further functionalization. researchgate.netsigmaaldrich.com

These modifications are crucial for developing analogues with diverse chemical properties and for creating precursors for more complex molecular architectures.

Synthetic Strategies for Diverse this compound Analogues

The synthesis of diverse analogues of this compound often requires sophisticated synthetic strategies, including multi-step pathways to build complex heterocyclic systems and regioselective methods to control the placement of functional groups.

This compound can serve as a versatile starting material for the synthesis of various heterocyclic compounds. The presence of the bromo substituent and the reactive N-H group allows for a range of cyclization and coupling reactions.

A common strategy involves using haloacetamide derivatives as precursors for heterocyclic synthesis. For instance, chloroacetamide derivatives are used to synthesize N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can then be cyclized to form pyrazole (B372694) or thiazolin-4-one structures. researchgate.net Similar strategies can be envisioned for this compound, where the acetamide moiety is first functionalized and then subjected to cyclization reactions.

Another approach involves the synthesis of amide compounds containing heteroatoms through N-acylation reactions. For example, reacting an activated carboxylic acid with an aminothiophene derivative yields an N-(cyanothiophen-yl)acetamide. acs.org This methodology could be adapted to couple N-(2-bromo-4-ethylphenyl)amine with various heterocyclic carboxylic acids.

The synthesis of complex structures, such as isoindolo[2,1-a]quinoline derivatives, can begin from simpler precursors that are elaborated through several steps, including condensation reactions to form phthalide (B148349) derivatives which are key intermediates. mdpi.com

Achieving regioselectivity is critical when synthesizing complex analogues to ensure that functional groups are introduced at the desired positions. The existing substituents on the this compound ring direct incoming electrophiles to specific positions.

Late-stage functionalization is a powerful strategy for introducing chemical diversity from a common intermediate. For example, regioselective iodination can be achieved by exploiting steric hindrance effects, followed by further modifications. rsc.org Palladium/norbornene cooperative catalysis has been developed for the distal C-H functionalization of alkenes, demonstrating a high degree of regioselectivity. nih.gov Such advanced catalytic methods could potentially be applied to functionalize the ethyl group on the phenyl ring of this compound.

Chemo-enzymatic methods also offer high regioselectivity. The use of halogenating enzymes can selectively functionalize aromatic substrates, which can then undergo further chemical transformations like cross-coupling reactions. nih.gov

Structure-Reactivity and Structure-Property Correlation Studies in Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their reactivity or physical properties is essential for rational drug design and materials science. These studies often involve synthesizing a library of related compounds and evaluating how systematic structural changes affect specific outcomes.

For example, studies on substituted N-aromatic amides investigate the effect of substituents on the crystal structure and conformation. In 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is anti to both the carbonyl and C-Br bonds in the side chain, and molecules are linked by N-H···O hydrogen bonds to form chains. nih.govresearchgate.net The introduction of different substituents on the phenyl ring or modification of the acetamide group would alter these intermolecular interactions, thereby affecting physical properties like melting point and solubility.

The electronic properties of substituents also play a crucial role. In a study of acetamide-sulfonamide conjugates, the electronic nature of the substituents was found to influence their biological activity. mdpi.com Similarly, for derivatives of this compound, the electron-donating or electron-withdrawing character of additional substituents on the phenyl ring would impact the reactivity of the molecule in, for example, electrophilic aromatic substitution reactions or nucleophilic substitution at the acyl carbon.

The table below summarizes key structural features and their expected impact on properties, based on studies of analogous compounds.

| Structural Feature | Compound Example | Investigated Property | Findings | Reference |

| Di-halogen substitution | 2-Bromo-N-(4-bromophenyl)acetamide | Crystal Structure | N-H bond is anti to C=O and C-Br bonds; molecules form chains via N-H···O hydrogen bonds. | nih.govresearchgate.net |

| Heterocyclic Acetamide | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Crystal Packing | Stabilized by C-H···N and N-H···N hydrogen bonds. | acs.org |

| Phenyl Ring Substitution | N-(4-Bromophenyl)acetamide (polymorph) | Crystal Packing | Molecules linked by N-H···O hydrogen bonds and weak C-H···π interactions. | researchgate.net |

Advanced Research Methodologies and Analytical Techniques in Compound Investigation

In-Situ Reaction Monitoring Using Advanced Spectroscopic Techniques

The synthesis of N-(2-bromo-4-ethylphenyl)acetamide, typically achieved through the N-acetylation of 2-bromo-4-ethylaniline (B2476837), can be meticulously monitored in real-time using advanced spectroscopic techniques. This approach, a cornerstone of Process Analytical Technology (PAT), provides a continuous stream of data on reaction kinetics, intermediate formation, and endpoint determination without the need for manual sampling.

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. For instance, in-situ FTIR spectroscopy can track the progress of the acetylation reaction by monitoring the disappearance of the N-H stretching vibrations of the starting aniline (B41778) and the appearance of the characteristic amide I and amide II bands of the this compound product. nih.gov

Benchtop NMR spectroscopy offers another powerful tool for online reaction monitoring. magritek.com By circulating the reaction mixture through a flow cell within the spectrometer, it is possible to obtain real-time quantitative data on the concentration of reactants, products, and any byproducts. magritek.com For the synthesis of this compound, this would involve tracking the signals of the aromatic protons and the ethyl group protons of both the starting material and the product.

Table 1: Illustrative In-Situ Reaction Monitoring Data for the Synthesis of this compound

| Reaction Time (minutes) | 2-bromo-4-ethylaniline Concentration (M) | This compound Concentration (M) | Reaction Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.20 | 0.80 | 80 |

| 90 | 0.05 | 0.95 | 95 |

| 120 | <0.01 | >0.99 | >99 |

This table is for illustrative purposes to demonstrate the type of data obtained from in-situ reaction monitoring.

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening methodologies have revolutionized the discovery and optimization of chemical reactions and novel compounds. youtube.com In the context of this compound, HTS can be employed to rapidly explore a wide range of reaction conditions to identify the optimal parameters for its synthesis. This can include screening different solvents, catalysts, temperatures, and stoichiometric ratios in parallel, often in miniaturized formats like multi-well plates. youtube.com

For example, a high-throughput approach could be used to screen various acylating agents or catalysts for the N-acetylation of 2-bromo-4-ethylaniline to maximize yield and minimize the formation of impurities. The resulting small-scale reactions can be rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the outcome of each experiment. youtube.com

Furthermore, libraries of derivatives of this compound can be synthesized using high-throughput methods to explore structure-activity relationships, particularly if the compound is an intermediate in a drug discovery program. nih.govnih.gov Automated synthesis platforms are commercially available that can perform a variety of chemical reactions, including amide bond formation, in a parallel and automated fashion. sigmaaldrich.com

Table 2: Example of a High-Throughput Screening Campaign for the Synthesis of this compound

| Well # | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| A1 | None | Toluene | 80 | 45 |

| A2 | Pyridine | Toluene | 80 | 65 |

| A3 | DMAP | Toluene | 80 | 85 |

| B1 | None | Acetonitrile | 60 | 55 |

| B2 | Pyridine | Acetonitrile | 60 | 75 |

| B3 | DMAP | Acetonitrile | 60 | 92 |

| C1 | None | Dichloromethane | 40 | 30 |

| C2 | Pyridine | Dichloromethane | 40 | 50 |

| C3 | DMAP | Dichloromethane | 40 | 70 |

This table illustrates a simplified high-throughput screening experiment. DMAP (4-Dimethylaminopyridine) is a common catalyst for acetylation reactions.

Automation and Robotics in Chemical Synthesis and Analysis

The integration of automation and robotics into the chemical laboratory has significantly enhanced the efficiency, reproducibility, and safety of chemical synthesis and analysis. youtube.com For a compound like this compound, which may be synthesized as a pharmaceutical intermediate, automated systems can play a crucial role from initial synthesis to final product analysis.

Automated synthesis platforms can execute multi-step reaction sequences with minimal human intervention. nih.gov For the production of this compound, a robotic system could be programmed to dispense the 2-bromo-4-ethylaniline starting material, add the acetylating agent and solvent, control the reaction temperature and time, and even perform the initial work-up and purification steps. youtube.com This is particularly valuable for ensuring consistent product quality and for producing larger quantities of the compound.

In the analytical phase, robotics are extensively used for sample preparation prior to analysis by techniques such as HPLC. An automated system can accurately weigh samples, perform dilutions, and inject the prepared solutions into the HPLC for analysis. americanpharmaceuticalreview.com This not only increases sample throughput but also reduces the potential for human error, leading to more reliable analytical results. americanpharmaceuticalreview.com The use of robotic arms to transfer samples between different instruments, such as a reactor, a purification system, and an analytical instrument, can create a fully automated workflow. youtube.com

Table 3: Comparison of Manual vs. Automated Sample Preparation for HPLC Analysis of this compound

| Parameter | Manual Preparation | Automated Preparation |

| Sample Throughput | Low (e.g., 4-6 samples/hour) | High (e.g., 20-30 samples/hour) |

| Reproducibility (RSD) | Higher (e.g., 2-5%) | Lower (e.g., <1%) |

| Solvent Consumption | Higher | Optimized and reduced |

| Analyst Time | High (requires constant attention) | Low (walk-away operation) |

| Potential for Error | Higher (pipetting, dilution errors) | Minimized |

RSD: Relative Standard Deviation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-bromo-4-ethylphenyl)acetamide and its analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and coupling. For brominated acetamide derivatives, acylation of the corresponding aniline precursor (e.g., 2-bromo-4-ethylaniline) with acetyl chloride in the presence of a base (e.g., pyridine) is a standard approach . Optimizing reaction conditions (e.g., solvent polarity, temperature 40–60°C, and stoichiometric ratios) is critical to achieving yields >75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromine at C2, ethyl at C4) and acetamide proton signals (~2.1 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 272.03 for CHBrNO) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Q. What preliminary biological activities are associated with brominated acetamide derivatives?

- Methodological Answer : Similar compounds exhibit anti-inflammatory and anticancer properties via kinase inhibition (e.g., EGFR, VEGFR). Standard assays include:

- MTT Assay : To assess cytotoxicity (IC values) in cancer cell lines (e.g., HepG2, MCF-7) .

- ELISA : Quantify pro-inflammatory cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

- Table : Bioactivity of Structural Analogs

| Compound | Target Activity | IC (μM) | Reference |

|---|---|---|---|

| N-(4-Bromophenyl)acetamide | EGFR Inhibition | 12.3 ± 1.2 | |

| N-(4-Ethylphenyl)acetamide | COX-2 Inhibition | 8.7 ± 0.9 |

Advanced Research Questions

Q. How can contradictory data on the anticancer efficacy of brominated acetamides be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or cellular context. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (0.1–100 μM) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

- Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. What strategies optimize the chemical stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should assess:

- pH Effects : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended) .

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (PDB: 1M17). Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the acetamide group .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .

Q. What structural modifications enhance the selectivity of brominated acetamides for specific enzymes?

- Methodological Answer : SAR studies suggest:

- Electron-Withdrawing Groups : Nitro or fluorine at the para-position increase COX-2 selectivity (e.g., 10-fold vs. COX-1) .

- Steric Bulk : Ethyl or isopropyl groups reduce off-target binding to cytochrome P450 enzymes .

- Table : Selectivity Modulation via Substituents

| Modification | Target Affinity Shift | Reference |

|---|---|---|

| Bromine → Chlorine | Increased EGFR potency | |

| Ethyl → Methoxyethyl | Reduced hepatotoxicity |

Data-Driven Challenges

- Synthetic Yield Optimization : Response surface methodology (RSM) to model solvent (DMF vs. THF) and catalyst (Pd/C vs. CuI) effects .

- Crystallography : Single-crystal X-ray diffraction () reveals planar acetamide geometry critical for π-stacking in protein pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.